molecular formula C7H7N3OS B2815217 2,6-Dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde CAS No. 294179-25-2

2,6-Dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde

Cat. No.: B2815217
CAS No.: 294179-25-2
M. Wt: 181.21
InChI Key: ZJJUIACYGXTGNM-UHFFFAOYSA-N
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Description

2,6-Dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde typically involves the reaction of 3,4-dimethoxyphenylacetic acid with various 2-bromoacetophenones . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide. The reaction proceeds through a series of steps including cyclization and formylation to introduce the aldehyde functional group at the C-5 position of the target molecule .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde can undergo various chemical reactions including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to introduce various substituents onto the imidazole ring.

Major Products Formed

    Oxidation: 2,6-Dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid.

    Reduction: 2,6-Dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-methanol.

    Substitution: Various substituted imidazo[2,1-b][1,3,4]thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-Dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde is unique due to the presence of the aldehyde functional group, which allows for further chemical modifications and derivatizations. This makes it a versatile intermediate in the synthesis of various biologically active compounds.

Properties

IUPAC Name

2,6-dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3OS/c1-4-6(3-11)10-7(8-4)12-5(2)9-10/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJJUIACYGXTGNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=N1)SC(=N2)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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